Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate

Description

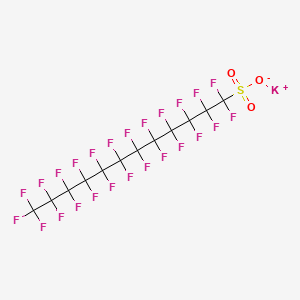

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate (CAS RN: 85187-17-3) is a long-chain per- and polyfluoroalkyl substance (PFAS) with the molecular formula C₁₂F₂₅KO₃S and a molecular weight of approximately 738.21 g/mol . This compound belongs to the class of perfluoroalkyl sulfonic acids (PFSAs), characterized by a fully fluorinated carbon chain (12 carbons) and a sulfonate group. Its structure imparts exceptional chemical stability, hydrophobicity, and oleophobicity, making it historically useful in industrial applications such as firefighting foams, surfactants, and coatings .

Properties

CAS No. |

85187-17-3 |

|---|---|

Molecular Formula |

C12F25KO3S |

Molecular Weight |

738.25 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulfonate |

InChI |

InChI=1S/C12HF25O3S.K/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)41(38,39)40;/h(H,38,39,40);/q;+1/p-1 |

InChI Key |

YYQFDGJQJNTHTO-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF)

Process Description:

Electrochemical fluorination is the predominant industrial method for introducing perfluorination on alkane chains. In this process, a dodecane derivative (typically a sulfonyl fluoride or sulfonic acid precursor) is subjected to an electric current in anhydrous hydrogen fluoride (HF) as the solvent and fluorine source. The electrochemical cell facilitates the replacement of hydrogen atoms with fluorine atoms along the carbon chain, yielding a perfluorinated sulfonyl fluoride intermediate.-

- Electrolyte: Anhydrous hydrogen fluoride

- Temperature: Typically 0–50 °C to control reaction rate and selectivity

- Current density: Optimized to balance fluorination rate and side reactions

- Duration: Several hours depending on scale and desired fluorination degree

-

- High degree of fluorination achievable

- Scalable for industrial production

- Produces relatively pure perfluorinated intermediates

-

- Requires handling of corrosive HF and specialized equipment

- Energy-intensive process

Sulfonation and Salt Formation

Sulfonation:

After perfluorination, the sulfonyl fluoride intermediate is hydrolyzed or reacted with suitable reagents to convert the sulfonyl fluoride group into a sulfonate group. This step typically involves treatment with aqueous potassium hydroxide or other bases.Potassium Salt Formation:

The sulfonate group is neutralized with potassium ions to form the potassium salt, Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate. This salt form enhances water solubility and stability.Typical Reaction: $$ \text{Perfluorododecane sulfonyl fluoride} + \text{KOH} \rightarrow \text{Potassium perfluorododecane sulfonate} + \text{HF} $$

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium hydroxide, the product is the corresponding sodium salt of the fluorinated dodecane derivative.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂F₂₅KOS

- CAS Number : 2806-16-8

- Molecular Weight : Approximately 500 g/mol

This compound features a long carbon chain fully substituted with fluorine atoms and a sulfonate group. The fluorinated structure imparts hydrophobic characteristics while the sulfonate group enhances its solubility in water.

Surfactant in Water Treatment

Potassium 1,1,2,2,...-pentacosafluorododecane-1-sulphonate is used as a surfactant in water treatment processes. Its ability to lower surface tension makes it effective in dispersing contaminants and enhancing the removal of hydrophobic pollutants from water systems .

Analytical Chemistry

This compound serves as an analytical standard in chromatography and mass spectrometry. Its stability and distinct mass spectrum allow researchers to calibrate instruments accurately and identify other compounds within complex mixtures .

Material Science

In material science applications, it is utilized for developing fluorinated polymers and coatings that exhibit high resistance to heat and chemical degradation. These materials are particularly valuable in aerospace and automotive industries where durability is critical .

Case Study 1: Environmental Impact Assessment

A research study evaluated the environmental impact of potassium 1,1,...-pentacosafluorododecane-1-sulphonate when used in industrial applications. The findings indicated that while the compound effectively reduced surface tension in wastewater treatment processes, its persistence in the environment raised concerns regarding bioaccumulation in aquatic organisms .

Case Study 2: Efficacy as a Surfactant

In a comparative analysis of surfactants used for oil spill remediation in marine environments, potassium 1,...-pentacosafluorododecane-1-sulphonate demonstrated superior performance over traditional surfactants. The study highlighted its ability to emulsify oil more effectively due to its unique molecular structure .

Mechanism of Action

The mechanism of action of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate involves its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated carbon chain interacts with hydrophobic regions, while the sulphonate group can form ionic interactions with polar molecules. This dual interaction capability makes it effective in various applications, such as surfactants and drug delivery systems.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Human Health: Epidemiological data associate long-chain PFAS with immunotoxicity, endocrine disruption, and carcinogenicity .

- Alternatives : Short-chain PFAS (C4–C6) show lower bioaccumulation but may still pose risks due to mobility in groundwater and transformation into persistent metabolites .

Biological Activity

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate (commonly referred to as potassium perfluorododecane sulfonate or PFDS) is a fluorinated surfactant that has garnered attention due to its unique physicochemical properties and biological activity. This compound belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their stability and resistance to degradation in the environment. This article outlines the biological activity of PFDS based on diverse research findings.

PFDS is a sulfonate derivative with a long fluorinated carbon chain. Its structure contributes to its surfactant properties and potential applications in various fields including biochemistry and environmental science. The chemical formula is represented as C12F25SO3K.

Fluorinated surfactants like PFDS exhibit unique interactions with biological membranes. They can stabilize membrane proteins without denaturing them or stripping essential lipids. Research indicates that these compounds can facilitate the extraction and purification of integral membrane proteins while maintaining their functional integrity .

Toxicological Studies

PFDS has been studied for its toxicological effects on various organisms. Notably:

- Aquatic Toxicity : Studies have shown that fluorinated compounds can bioaccumulate in aquatic organisms and may lead to adverse effects on fish and other wildlife .

- Mammalian Toxicity : Research indicates potential endocrine-disrupting effects in mammals exposed to PFAS compounds. Long-term exposure has been linked to developmental issues and reproductive toxicity .

Case Study 1: Environmental Impact Assessment

A pilot biomonitoring project conducted by the Pennsylvania Department of Health assessed PFAS exposure among community members living near military bases. The study found elevated levels of PFAS compounds in serum samples compared to national averages. This highlights the environmental persistence and bioaccumulation potential of PFDS and similar compounds .

Case Study 2: Membrane Protein Stabilization

In vitro studies demonstrated that PFDS could be used effectively for stabilizing membrane proteins during purification processes. This was evidenced by the successful extraction of the mechanosensitive channel protein MscL without loss of activity . The use of PFDS in such applications underscores its utility in biochemical research.

Table 1: Summary of Biological Activities of PFDS

Research Findings

Recent studies have emphasized the need for comprehensive assessments of PFAS compounds like PFDS due to their widespread environmental presence and potential health implications. Key findings include:

- Stability : PFDS exhibits remarkable stability under various environmental conditions which contributes to its persistence in ecosystems.

- Biocompatibility : Despite its toxicity concerns at high concentrations or prolonged exposure periods, PFDS has shown promise in biotechnological applications due to its ability to stabilize proteins without denaturing them .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing potassium pentacosafluorododecane-1-sulphonate, and how can purity challenges be addressed?

- Methodological Answer : The compound is synthesized via stepwise fluorination of dodecane sulfonic acid precursors, followed by sulfonation and potassium salt formation. Key challenges include minimizing residual fluorinated intermediates and ensuring anhydrous conditions to prevent hydrolysis. Purity can be optimized using membrane-based separation technologies (e.g., nanofiltration) to isolate the target compound from shorter-chain perfluoroalkyl sulfonate (PFAS) byproducts . Confirm purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is the gold standard. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water samples. For soil/sediment, accelerated solvent extraction (ASE) with methanol/water mixtures is recommended. Quantitation limits below 1 ng/L can be achieved using isotopic dilution with ¹³C-labeled internal standards .

Q. What is the environmental persistence profile of potassium pentacosafluorododecane-1-sulphonate, and how does it compare to shorter-chain PFAS?

- Methodological Answer : The compound’s long perfluoroalkyl chain (12 carbons) enhances resistance to hydrolysis, photolysis, and microbial degradation, leading to a half-life exceeding decades in aquatic systems. Sorption coefficients (log Kd) for sediments are higher than those of C8 PFAS (e.g., PFOS), as measured by batch equilibrium studies. Comparative persistence data are available via the Pharos Project’s PFAS database .

Advanced Research Questions

Q. How can computational modeling predict the degradation pathways of this compound under advanced oxidation processes (AOPs)?

- Methodological Answer : Density functional theory (DFT) calculations identify bond dissociation energies, prioritizing cleavage sites (e.g., C–S bonds). Reactive molecular dynamics (RMD) simulations model interactions with hydroxyl radicals in UV/H2O2 systems. Experimental validation via electron paramagnetic resonance (EPR) confirms radical formation. AI-driven platforms like COMSOL Multiphysics optimize AOP parameters (e.g., pH, oxidant concentration) .

Q. What mechanistic insights explain the compound’s interactions with biological membranes?

- Methodological Answer : Molecular dynamics (MD) simulations using CHARMM forcefields reveal preferential partitioning into lipid bilayers due to hydrophobic perfluoroalkyl chains. In vitro assays (e.g., fluorescence anisotropy) quantify membrane fluidity changes. Comparative toxicity studies using human liver microsomes assess cytochrome P450 inhibition, with LC50 values benchmarked against EPA PFAS toxicity models .

Q. How can reaction path search algorithms improve the design of fluoropolymer alternatives with reduced environmental impact?

- Methodological Answer : Quantum chemical reaction path searches (e.g., GRRM17) identify low-energy intermediates in fluoropolymer synthesis. Machine learning (ML) models trained on PFAS datasets predict thermodynamic stability and biodegradability of candidate structures. Experimental validation via small-scale continuous flow reactors minimizes waste generation .

Methodological Resources

- Separation Technologies : Refer to CRDC subclass RDF2050104 for membrane-based PFAS separation protocols .

- Computational Tools : ICReDD’s reaction design platform integrates DFT, MD, and AI for PFAS research .

- Databases : The Pharos Project provides structural, toxicological, and regulatory data for PFAS homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.